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molecular formula C14H12N2 B3056569 1H-Imidazole, 1-(1-naphthalenylmethyl)- CAS No. 72459-37-1

1H-Imidazole, 1-(1-naphthalenylmethyl)-

Cat. No. B3056569
M. Wt: 208.26 g/mol
InChI Key: MMPXKUSIQTTZCJ-UHFFFAOYSA-N
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Patent
US04528195

Procedure details

A solution of fumaric acid (0.21 g) in hot ethanol (10 ml) was added to a solution of 1-(1-naphthylmethyl)imidazole (0.4 g) in ethanol (5 ml). After boiling for 10 minutes, the solution was evaporated under reduced pressure to afford a white solid. Recrystallisation of the solid from ethanol afforded 1-(1-naphthylmethyl)imidazole, hydrogen fumarate, m.p. 159°-161° C.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[C:4]([OH:6])=[O:5].[C:9]1([CH2:19][N:20]2[CH:24]=[CH:23][N:22]=[CH:21]2)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1>C(O)C>[C:9]1([CH2:19][N:20]2[CH:24]=[CH:23][N:22]=[CH:21]2)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1.[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[C:4]([O-:6])=[O:5]

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O
Name
Quantity
0.4 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CN1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the solid from ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CN1C=NC=C1
Name
Type
product
Smiles
C(\C=C\C(=O)[O-])(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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